molecular formula C16H25NO2 B1331236 N-(3-ethoxy-4-methoxybenzyl)cyclohexanamine CAS No. 355817-14-0

N-(3-ethoxy-4-methoxybenzyl)cyclohexanamine

Cat. No.: B1331236
CAS No.: 355817-14-0
M. Wt: 263.37 g/mol
InChI Key: YLNHVEHXYXVMFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-ethoxy-4-methoxybenzyl)cyclohexanamine is a secondary amine derivative characterized by a cyclohexylamine backbone substituted with a 3-ethoxy-4-methoxybenzyl group. This compound is structurally notable for its aromatic benzyl moiety, which contains both ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) substituents at the 3- and 4-positions, respectively. The hydrobromide salt form of this compound, this compound hydrobromide (CAS: unspecified in evidence), has been listed as discontinued by suppliers like CymitQuimica . While direct pharmacological or biological data for this compound are absent in the provided evidence, its structural analogs and related cyclohexanamine derivatives demonstrate diverse applications in medicinal chemistry, agrochemicals, and materials science.

Properties

IUPAC Name

N-[(3-ethoxy-4-methoxyphenyl)methyl]cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-3-19-16-11-13(9-10-15(16)18-2)12-17-14-7-5-4-6-8-14/h9-11,14,17H,3-8,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNHVEHXYXVMFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CNC2CCCCC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30355136
Record name N-(3-ethoxy-4-methoxybenzyl)cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355817-14-0
Record name N-(3-ethoxy-4-methoxybenzyl)cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethoxy-4-methoxybenzyl)cyclohexanamine typically involves the reaction of 3-ethoxy-4-methoxybenzyl chloride with cyclohexanamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and efficiency, often incorporating advanced purification methods such as high-performance liquid chromatography (HPLC) to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethoxy-4-methoxybenzyl)cyclohexanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The benzyl group can undergo electrophilic substitution reactions, where the ethoxy or methoxy groups can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as halogens or nitrating agents.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(3-ethoxy-4-methoxybenzyl)cyclohexanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-ethoxy-4-methoxybenzyl)cyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varied Aromatic Substituents

N-(4-Fluorobenzyl)-1-(phenylethynyl)cyclohexanamine (4z)
  • Structure : Features a fluorobenzyl group and a phenylethynyl substituent on the cyclohexane ring.
  • Synthesis : Prepared via Zn-catalyzed multicomponent KA² coupling, characterized by ¹H-NMR .
  • Key Difference : The electron-withdrawing fluorine atom on the benzyl group may alter electronic properties compared to the methoxy/ethoxy groups in the target compound.
N-(1-Phenylethyl)-1-(phenylethynyl)cyclohexanamine (4y)
  • Structure : Includes a phenylethyl group instead of a benzyl substituent.
  • Synthesis : Similar KA² coupling method; characterized by ¹H-NMR .

Derivatives with Heterocyclic Moieties

N-(1-(Pyridin-2-yloxy)propan-2-yl)cyclohexanamine
  • Structure : Contains a pyridin-2-yloxy group linked to a propane backbone.
  • Synthesis: Prepared via nucleophilic substitution of 2-(cyclohexylamino)propan-1-ol, yielding 43% after column chromatography .
  • Properties : Clear, colorless liquid; characterized by ¹H/¹³C NMR and HRMS.
N-((Tetrazol-5-yl)methyl)cyclohexanamine
  • Structure : Tetrazole ring (a bioisostere for carboxylic acids) attached via a methyl group.
  • Synthesis : Two-step process from chloroacetonitrile and cyclohexylamine, validated by 2D NMR .

Cyclohexanamine Derivatives in Anticancer Research

Several analogs in and incorporate cyclohexanamine moieties with complex substituents:

  • Example: (S)-N-(4-prop-1-en-2-ylcyclohex-1-enyl)methyl)cyclohexanamine (Entry 27b) demonstrated an IC₅₀ of 69.50 μM against melanoma (A375-S2) cells .

Cycloheptanamine Analog

N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine hydrobromide
  • Structure : Cycloheptane ring instead of cyclohexane.
  • Properties : Molecular weight 358.32 g/mol; discontinued supplier status similar to the target compound .
  • Impact of Ring Size : The larger cycloheptane ring may increase steric hindrance, affecting conformational flexibility and binding affinity.

Comparative Data Table

Compound Name Key Structural Features Synthesis Yield Notable Bioactivity/Application Reference
N-(3-ethoxy-4-methoxybenzyl)cyclohexanamine 3-Ethoxy-4-methoxybenzyl, cyclohexane N/A Discontinued (supplier data)
N-(1-(Pyridin-2-yloxy)propan-2-yl)cyclohexanamine Pyridin-2-yloxy, propane backbone 43% N/A (characterized by NMR/HRMS)
N-((Tetrazol-5-yl)methyl)cyclohexanamine Tetrazole ring, methyl linker N/A Potential drug design (bioisostere)
(S)-N-(4-prop-1-en-2-ylcyclohex-1-enyl)methyl)cyclohexanamine Prop-1-en-2-yl, cyclohexene ring N/A IC₅₀ = 69.50 μM (melanoma)
Cyclohexanamine Unsubstituted cyclohexane N/A 97.93% nematode mortality at 8.71 µM
4,4'-Methylenebis(cyclohexylamine) (PACM) Methylene-bridged diamines, geometric isomers N/A Polymer precursor

Key Findings and Insights

  • Synthetic Accessibility : Derivatives with pyridine or tetrazole groups (e.g., ) are synthesized with moderate yields (40–43%), suggesting challenges in steric or electronic control during benzyl substitution.
  • Bioactivity Trends : The cyclohexanamine core is associated with nematicidal and anticancer activity, but substituents like ethoxy/methoxy groups may tailor specificity or potency.
  • Structural Influence : Larger rings (e.g., cycloheptane ) or rigid substituents (e.g., adamantane in ) impact molecular conformation and interaction with biological targets.

Biological Activity

N-(3-ethoxy-4-methoxybenzyl)cyclohexanamine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a unique molecular structure characterized by the presence of both ethoxy and methoxy groups attached to a benzyl moiety, linked to a cyclohexanamine backbone. The molecular formula is C15H23NO2C_{15}H_{23}NO_2. This structural arrangement contributes to its lipophilicity, potentially enhancing its ability to penetrate biological membranes and interact with various biomolecules.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding : The compound may interact with specific receptors, modulating their activity and influencing cellular responses.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes, which can alter metabolic pathways crucial for cell survival and proliferation.
  • Signal Transduction Modulation : The compound may affect signal transduction pathways, leading to changes in gene expression and cellular behavior.

Antiproliferative Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that compounds with similar structural features demonstrate IC50 values in the low micromolar range against breast cancer (MCF-7) cells, suggesting potential therapeutic applications in oncology.

CompoundCell LineIC50 (µM)
This compoundMCF-7TBD
Similar Methoxy-substituted CompoundsMCF-71.2 - 5.3

Antioxidant Activity

The antioxidant properties of this compound are also noteworthy. Compounds with similar methoxy and hydroxy substitutions have shown enhanced ability to scavenge free radicals, thereby reducing oxidative stress in cellular systems.

Case Studies and Research Findings

  • Antiproliferative Studies : A study conducted on methoxy-substituted benzimidazole derivatives revealed that compounds with similar functional groups exhibited notable antiproliferative activity against MCF-7 cells (IC50 = 1.2 - 5.3 µM). This highlights the potential of this compound as a lead compound for further development in cancer therapeutics .
  • Antioxidant Efficacy : Comparative studies have shown that derivatives containing methoxy groups significantly improve antioxidant activity compared to standard antioxidants like BHT (Butylated Hydroxytoluene). The presence of these groups enhances the ability of the compounds to stabilize free radicals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.